6-methyl-5-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-3-one
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Overview
Description
6-methyl-5-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-3-one is a heterocyclic compound that belongs to the class of triazines. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and triazine rings in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-5-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-3-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazine intermediate.
Methylation: The final step involves the methylation of the triazine ring to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-methyl-5-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
6-methyl-5-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and interactions.
Industrial Applications: The compound is explored for its potential use in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-methyl-5-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-3-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.
Pathway Modulation: It modulates signaling pathways involved in cell proliferation and apoptosis, leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar triazine ring structure and is also studied for its anticancer properties.
1,2,3-Triazole Derivatives: These compounds have a similar triazole ring and are used in various chemical and biological applications.
Uniqueness
6-methyl-5-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-3-one is unique due to its specific combination of pyridine and triazine rings, which provides distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-methyl-5-(pyridin-4-ylmethylamino)-2H-1,2,4-triazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-7-9(13-10(16)15-14-7)12-6-8-2-4-11-5-3-8/h2-5H,6H2,1H3,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYGWBIJCLRBAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)N=C1NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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